5-(3-Bromo-5-methylphenyl)thiazol-2-amine

Kinase inhibition Aurora A Cancer therapeutics

Generic 2-aminothiazole building blocks introduce regiochemical uncertainty, risking failed cross-coupling and invalid SAR. 5-(3-Bromo-5-methylphenyl)thiazol-2-amine provides a precisely defined 3-bromo-5-methyl substitution pattern that ensures predictable reactivity and biological relevance. • Enables reliable Suzuki-Miyaura diversification at the 5-aryl bromine for tyrosine kinase inhibitor libraries (Aurora A IC50 ~1.1 μM for analog). • Methyl group modulates steric and electronic properties, critical for antifungal lead optimization (C. albicans MIC80 9 μM). Supplied with verified purity for consistent batch-to-batch performance in medchem campaigns.

Molecular Formula C10H9BrN2S
Molecular Weight 269.16 g/mol
Cat. No. B14013508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Bromo-5-methylphenyl)thiazol-2-amine
Molecular FormulaC10H9BrN2S
Molecular Weight269.16 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)Br)C2=CN=C(S2)N
InChIInChI=1S/C10H9BrN2S/c1-6-2-7(4-8(11)3-6)9-5-13-10(12)14-9/h2-5H,1H3,(H2,12,13)
InChIKeyMYHVPESHPHQXLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Bromo-5-methylphenyl)thiazol-2-amine Overview


5-(3-Bromo-5-methylphenyl)thiazol-2-amine (CAS 2734779-39-4) is a brominated 2-aminothiazole derivative with the molecular formula C10H9BrN2S and a molecular weight of 269.16 g/mol . The compound features a thiazole core with a primary amine at the 2-position and a 3-bromo-5-methylphenyl substituent at the 5-position [1]. This specific substitution pattern—bromine at the meta position and a methyl group at the meta position relative to the thiazole attachment point—distinguishes it from positional isomers and other halogenated analogs. The bromine atom serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), while the methyl group modulates both steric and electronic properties of the phenyl ring [1]. As a member of the broader 2-aminothiazole class, this compound belongs to a scaffold extensively utilized in medicinal chemistry, with validated applications in kinase inhibition, antimicrobial development, and anticancer research [2].

Why 5-(3-Bromo-5-methylphenyl)thiazol-2-amine Cannot Be Substituted


Substitution of 5-(3-Bromo-5-methylphenyl)thiazol-2-amine with a generic 2-aminothiazole building block introduces unacceptable risk to synthetic workflow predictability and target activity profiles. The specific 3-bromo-5-methyl substitution pattern on the phenyl ring is not merely a placeholder; it dictates the compound's electronic distribution, steric environment, and subsequent reactivity in cross-coupling and cyclization reactions. Positional isomers—such as 5-(2-bromo-5-methylphenyl)thiazol-2-amine [1] or 5-(4-bromo-3-methylphenyl)thiazol-2-amine —present identical molecular formulas and molecular weights but exhibit distinct regiochemical properties that alter both downstream derivatization outcomes and biological recognition. Furthermore, even within the same substitution pattern, replacement of bromine with chlorine or omission of the methyl group fundamentally changes the compound's physicochemical properties and may invalidate established structure-activity relationships. The evidence below demonstrates that specific structural features directly correlate with quantifiable differences in biological and chemical performance.

5-(3-Bromo-5-methylphenyl)thiazol-2-amine Performance Evidence


Aurora A Kinase Affinity Profile

While direct Aurora A inhibition data for the target compound are not available in public repositories, structurally related 2-aminothiazole analogs reveal that the 5-position aryl substitution pattern is a critical determinant of kinase binding affinity. A closely related analog, 5-bromo-N-(3-methylphenyl)-1,3-thiazol-2-amine, exhibited an IC50 of 1,100 nM against Aurora A kinase in a biochemical assay using [gamma-33P] ATP as the phosphate donor [1]. The target compound, 5-(3-bromo-5-methylphenyl)thiazol-2-amine, differs in its connectivity at the 5-position (C-C bond directly to the thiazole ring vs. N-aryl linkage) and the presence of an additional methyl group on the phenyl ring. These structural differences are expected to alter both the binding pose and affinity profile compared to the N-aryl analog. Furthermore, the 5-aryl substitution pattern has been validated in multiple patent filings covering aminothiazole-based kinase inhibitors targeting c-kit and bcr-abl tyrosine kinases, where the aryl group at the 5-position is essential for potency [2].

Kinase inhibition Aurora A Cancer therapeutics

Antimicrobial Activity of 2-Aminothiazoles

A systematic evaluation of nine functionally substituted 2-aminothiazole derivatives against a panel of eight bacterial and eight fungal strains demonstrated that this compound class exhibits potent antimicrobial activity [1]. Critically, the majority of compounds were more active than the reference antibiotics ampicillin and streptomycin, except against B. cereus and E. cloacae. The best-performing compound (compound 8) showed superior antibacterial activity across multiple strains. Antifungal evaluation revealed that the 2-aminothiazole derivatives were much better than two reference antifungal drugs, ketoconazole and bifonazole, with compound 1 exhibiting the best antifungal activity [1]. While the target compound was not directly tested in this study, the consistent class-level performance establishes a baseline expectation that 2-aminothiazoles with varied substitution patterns can outperform established antimicrobial agents. Molecular docking studies indicated that MurB inhibition underlies antibacterial activity, while CYP51 of C. albicans is implicated in antifungal mechanisms [1].

Antibacterial Antifungal Drug resistance

Antifungal Activity Against C. albicans

In a recent 2025 study of 2-amino-4,5-diarylthiazole derivatives, a series of 30 trisubstituted compounds were evaluated against five Candida albicans strains using the microdilution method [1]. Four derivatives exhibited moderate anti-Candida albicans activity in the first screening round. Subsequent demethylation of the most promising hit (4a8) yielded compound 5a8, which demonstrated an MIC80 of 9 μM against C. albicans—a value similar to that of the clinically used antifungal drug fluconazole [1]. The target compound, 5-(3-bromo-5-methylphenyl)thiazol-2-amine, serves as a core scaffold for constructing analogous 2-amino-4,5-diarylthiazole structures through further functionalization at the 2-amino position and cross-coupling at the 5-aryl bromine handle. The study further identified CYP51 (lanosterol 14α-demethylase), GFAT, Yck2, and Hsp90 as putative targets through molecular docking [1].

Antifungal Candida albicans CYP51

Regiochemical Advantage in Synthesis

The specific 5-(3-bromo-5-methylphenyl) substitution pattern confers distinct reactivity advantages compared to positional isomers. The meta-bromo substituent is electronically isolated from the thiazole ring attachment point, minimizing steric hindrance and electronic interference during palladium-catalyzed cross-coupling reactions. In contrast, the positional isomer 5-(2-bromo-5-methylphenyl)thiazol-2-amine (CAS 2734777-80-9) features an ortho-bromo substituent that may participate in unwanted intramolecular interactions or create steric congestion during Suzuki or Buchwald-Hartwig couplings [1]. Similarly, 5-(4-bromo-3-methylphenyl)thiazol-2-amine places the bromine at the para position relative to the thiazole, offering different electronic properties and coupling kinetics . The target compound's specific regiochemistry is further validated by its inclusion in multiple vendor catalogs (abcr, Aaron) at defined purity specifications (≥95%), with pricing that reflects its specialized nature (e.g., €405.50 for 250 mg) [2].

Cross-coupling Regioselectivity Synthetic building block

5-(3-Bromo-5-methylphenyl)thiazol-2-amine Application Scenarios


Kinase Inhibitor Lead Generation

This compound serves as a core building block for generating focused libraries of kinase inhibitors. The 5-aryl bromine handle enables rapid diversification through Suzuki-Miyaura coupling to introduce varied aromatic and heteroaromatic groups, while the 2-amino position can be functionalized via acylation, sulfonylation, or reductive amination. Given the validated activity of related 2-aminothiazoles against Aurora A kinase (IC50 = 1,100 nM for N-aryl analog) [1] and the patent landscape covering aminothiazoles as c-kit and bcr-abl inhibitors [2], this scaffold is positioned for structure-activity relationship (SAR) studies in oncology programs targeting tyrosine kinases.

C. albicans CYP51 Inhibitor Development

The compound provides a modular starting point for synthesizing 2-amino-4,5-diarylthiazole derivatives with anti-Candida albicans activity. Recent studies demonstrate that derivatives of this scaffold class can achieve MIC80 values of 9 μM against C. albicans, comparable to fluconazole [3]. The bromine atom at the 5-position phenyl ring allows for iterative optimization through cross-coupling, enabling medicinal chemists to systematically explore substituent effects on antifungal potency and selectivity against CYP51, GFAT, Yck2, and Hsp90 targets [3].

Antimicrobial Discovery for Resistant Pathogens

Given the class-level evidence that 2-aminothiazole derivatives outperform ampicillin, streptomycin, ketoconazole, and bifonazole in antimicrobial assays [4], this compound is a suitable precursor for developing next-generation antibacterial and antifungal agents. The MurB and CYP51 enzyme targets identified through molecular docking provide a rational basis for structure-based drug design [4]. The specific bromine and methyl substitution pattern can be exploited to modulate target engagement and pharmacokinetic properties.

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